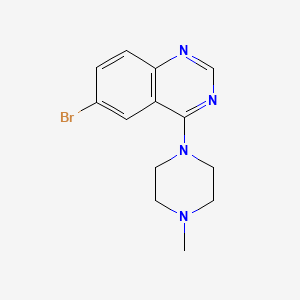
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound with the empirical formula C13H15BrN4 . It has a molecular weight of 307.19 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can be represented by the SMILES stringCN1CCN(CC1)c2ncnc3ccc(Br)cc23 . The InChI representation is 1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 . Chemical Reactions Analysis
Quinazoline derivatives, such as 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, have been found to exhibit a wide range of biological properties . They are commonly used in medicine, and many of them are approved for antitumor clinical use .Physical And Chemical Properties Analysis
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a solid compound . More specific physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and piperazine moieties can enhance the cytotoxicity against cancer cells. Specifically, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline compounds is another area of interest. By modulating the inflammatory pathways, these compounds can serve as a basis for developing new anti-inflammatory drugs. The methylpiperazine group in the compound may contribute to this activity .
Antimicrobial Effects
Quinazoline derivatives have shown promise as antimicrobial agents. The structural features of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be optimized to target specific bacterial or fungal strains, providing a new avenue for treating infections .
Analgesic Applications
The analgesic effects of quinazolines are attributed to their interaction with central nervous system receptors. Research into 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could explore its efficacy as a pain reliever, particularly in chronic pain management .
Antiviral Potential
With the ongoing need for effective antiviral drugs, quinazoline derivatives are being explored for their ability to inhibit viral replication. The brominated quinazoline structure might offer a platform for developing novel antiviral therapies .
Antituberculosis Activity
Tuberculosis remains a global health challenge, and quinazoline compounds have been identified as potential antituberculosis agents. The unique structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be beneficial in creating more effective treatments against M. tuberculosis .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this stress. Quinazoline derivatives can act as antioxidants, and further research could determine the effectiveness of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline in this capacity .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease require novel therapeutic approaches. Quinazoline derivatives have shown neuroprotective effects, and the specific compound may have applications in protecting neuronal health .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNAQFSIRFIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352171 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
CAS RN |
307538-54-1 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



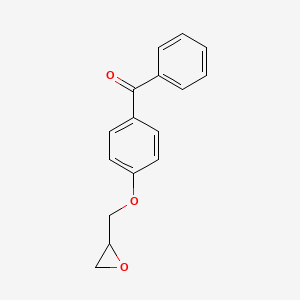
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
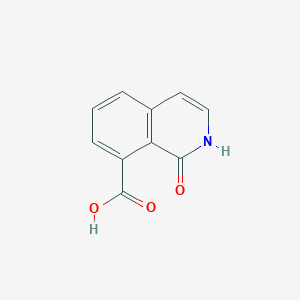


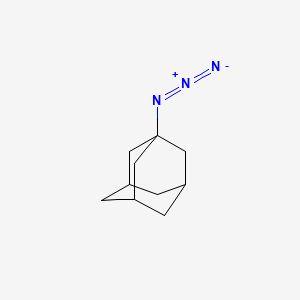
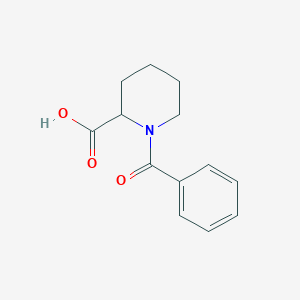

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

